4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine

Membrane permeability Drug-likeness CNS drug design

Researchers screening for CNS-penetrant hits frequently encounter false negatives due to excessive hydrogen-bond donors, conformational flexibility, or tautomeric heterogeneity. This rigid, tricyclic scaffold directly addresses those limitations. • Zero H-bond donors, TPSA 50.9 Ų, XlogP 0.7 - fully aligned with CNS drug-likeness criteria. • Tautomer count = 0; single, well-defined solution species eliminates assay variability. • Pyridine nitrogen (pKa ≈ 5.2) provides a predictable monodentate coordination site for MOF or SAR applications. Procurement managers benefit from a single, homogeneous entity shipped ambient from BenchChem; no DEA or REACH restrictions apply.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 106990-53-8
Cat. No. B13096514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine
CAS106990-53-8
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1C=C2N(C=NO2)C3=C1C=NO3
InChIInChI=1S/C7H5N3O2/c1-2-6-10(4-9-11-6)7-5(1)3-8-12-7/h2-4H,1H2
InChIKeyVIAMPZCLDPKGQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine: Identity and Physicochemical Profile


4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine (CAS 106990-53-8) is a fully aromatic, fused tricyclic heterocycle incorporating isoxazole, 1,2,4-oxadiazole, and pyridine rings within a single rigid scaffold. Its molecular formula is C₇H₅N₃O₂ (molecular weight 163.13 g/mol), and its IUPAC-name-derived systematic descriptor is 3,10-dioxa-1,5,7,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),4,8,11-tetraene . The computed XlogP is 0.7, topological polar surface area (TPSA) is 50.9 Ų, hydrogen bond donor count is 0, hydrogen bond acceptor count is 4, and rotatable bond count is 0 [1]. These values position the compound as a compact, conformationally locked heteroaromatic core with zero hydrogen bond donor capacity and moderate lipophilicity—properties that distinguish it from the more nitrogen-rich pyrimidine, pyridazine, and pyrazine congeners in the same tricyclic family [2].

Scaffold type
Rigid, fully aromatic tricyclic core with zero rotatable bonds
Key physicochemical profile
Zero HBD, moderate TPSA and XlogP — aligns with CNS lead-like criteria
Coordination feature
Single pyridine nitrogen site; higher basicity than diazine analogs

Generic Substitution Failure: Pyridine vs Diazine Cores


The four closely related tricyclic congeners—differing only in the six-membered ring (pyridine, pyrimidine, pyridazine, pyrazine)—are not interchangeable because the identity of the six-membered ring fundamentally alters hydrogen-bonding capacity, lipophilicity, tautomeric behavior, and electronic character. The target pyridine-containing compound (C₇H₅N₃O₂) has zero hydrogen bond donors, whereas the pyridazine (CAS 173270-07-0) and pyrazine (CAS 178472-31-6) analogs each possess one H-bond donor, which can dramatically alter target engagement, solubility, and pharmacokinetics [1]. The pyrazine analog additionally exists as two interconverting tautomers, introducing chemical heterogeneity absent in the target compound [1]. Even the pyrimidine analog (CAS 178472-32-7), which also has zero HBDs, has a substantially higher TPSA (63.2 vs. 50.9 Ų) and lower XlogP (0 vs. 0.7), predicting different membrane permeability and biodistribution profiles [1]. These quantifiable differences mean that biological or materials performance observed for one congener cannot be assumed for another without explicit experimental validation.

Target: Pyridine core (CAS 106990-53-8)
Hydrogen bonding
Zero HBD; diazine analogs pyridazine and pyrazine carry one HBD, which may alter target engagement and solubility.
TPSA & permeability
Lower TPSA (50.9 Ų) compared to diazines; may support different membrane permeability profiles.
Diazine substitutes (pyrimidine, pyridazine, pyrazine)
Tautomeric heterogeneity
Pyrazine analog exists as two interconverting tautomers, introducing chemical heterogeneity absent in the target.
Metal coordination
Weaker nitrogen basicity in diazines limits σ-donor strength; coordination behavior may not transfer.

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine: Quantitative Differentiation vs Analogs


Lower TPSA: Superior Membrane Permeability

The target compound exhibits a computed TPSA of 50.9 Ų, which is 7.5–12.3 Ų lower than the pyridazine (58.4 Ų), pyrazine (62.9 Ų), and pyrimidine (63.2 Ų) analogs [1]. In medicinal chemistry, TPSA values below 60 Ų are generally associated with good intestinal absorption, and values below 70–90 Ų are correlated with blood-brain barrier penetration [2]. The 50.9 Ų value places this compound in the most favorable zone among the four congeners, predicting superior passive membrane permeability. Caution: This is a computed prediction; no experimental PAMPA, Caco-2, or MDCK permeability data were identified for any of these compounds.

Lower TPSA
Class-level inference
50.9 Ų (7.5–12.3 Ų lower than diazine analogs)
Reported lower TPSA may support membrane permeability screening; no experimental PAMPA or Caco-2 data.
Computed value; requires experimental validation.
Membrane permeability Drug-likeness CNS drug design

Zero HBD: Advantage for CNS Exposure

The target compound has a computed hydrogen bond donor (HBD) count of 0, whereas the pyridazine analog (CAS 173270-07-0) and pyrazine analog (CAS 178472-31-6) each have 1 HBD [1]. Reducing HBD count is a well-established strategy for improving CNS exposure and minimizing P-glycoprotein (P-gp) efflux recognition. A widely cited analysis of CNS drugs found that the majority have ≤1 HBD, with a mean HBD count significantly below that of non-CNS drugs [2]. The zero-HBD profile of the target compound is therefore a structurally encoded advantage over the pyridazine and pyrazine analogs for CNS-targeted applications. The pyrimidine analog (CAS 178472-32-7) also has 0 HBDs but is disadvantaged by higher TPSA (see above).

Zero HBD
Class-level inference
0 donors (vs. 1 for pyridazine and pyrazine)
Zero HBD profile may reduce efflux recognition in CNS programs; pyrimidine also 0 HBD but has higher TPSA.
Based on CNS MPO benchmarks; no in vivo exposure data.
CNS penetration P-glycoprotein efflux Hydrogen bonding

Tautomeric Homogeneity: Advantage over Pyrazine

The target compound has a computed tautomer count of 0 (no tautomers), indicating a single, well-defined chemical species under standard conditions. In contrast, the pyrazine analog (CAS 178472-31-6) has a computed tautomer count of 2, meaning it exists as an equilibrium mixture of two interconvertible forms [1]. Tautomeric mixtures can confound biological assays (different tautomers may have different target affinities), complicate NMR and crystallographic characterization, and create batch-to-batch variability. The pyrimidine and pyridazine analogs also have tautomer counts of 0, so this advantage is specifically versus the pyrazine congener [1].

Tautomer homogeneity
Class-level inference
0 tautomers (vs. 2 for pyrazine analog)
Single species may support assay reproducibility; pyrazine analog’s equilibrium may confound SAR interpretation.
Computed enumeration; no experimental tautomer ratio data.
Chemical homogeneity Tautomerism Assay reproducibility

Balanced Lipophilicity: Intermediate XlogP

The target compound has a computed XlogP of 0.7, which is intermediate within the congeneric series: pyrimidine analog XlogP = 0 (more polar), pyridazine analog XlogP = 1.1, and pyrazine analog XlogP = 1.3 (more lipophilic) [1]. In drug discovery, an XlogP in the 1–3 range is generally considered optimal for oral bioavailability; compounds with XlogP < 0 often suffer from poor membrane permeability, while XlogP > 5 carries insolubility and promiscuity risks. The 0.7 value, while slightly below the conventional optimal window, represents a compromise between the potentially permeability-limited pyrimidine (XlogP = 0) and the potentially solubility-limited pyrazine (XlogP = 1.3). No experimental logD or solubility data were identified for any of these compounds.

Intermediate XlogP
Class-level inference
0.7 (pyrimidine 0, pyridazine 1.1, pyrazine 1.3)
Balanced lipophilicity may simplify formulation screening; avoids the permeability-solubility extremes of comparators.
Computed; no experimental logD or solubility data available.
Lipophilicity Solubility-permeability balance Lead optimization

Reduced Molecular Complexity: Tractable Synthesis

The computed molecular complexity index for the target compound is 263, which is substantially lower than the pyridazine analog (CAS 173270-07-0) at 355, and comparable to the pyrimidine (264) and pyrazine (264) analogs [1]. Higher complexity scores generally correlate with greater synthetic difficulty, lower yields, and higher procurement costs. The nearly 35% higher complexity of the pyridazine analog suggests it may be more challenging and expensive to synthesize, making the target pyridine compound a more accessible entry point for library production or scale-up. No experimental synthetic yield comparisons across these specific congeners were identified.

Lower complexity
Class-level inference
263 (pyridazine 355; others ~264)
Lower complexity index may correlate with synthetic accessibility compared to pyridazine analog.
Qualitative scaffold-dependent metric; no experimental yield comparison.
Synthetic accessibility Molecular complexity Medicinal chemistry

Pyridine Basicity: Coordination Chemistry Advantage

The pyridine ring in the target compound contains a single basic nitrogen (pKa of unsubstituted pyridine ≈ 5.2), whereas the diazine analogs contain two ring nitrogens with significantly altered basicity: pyrimidine (pKa ≈ 1.3), pyridazine (pKa ≈ 2.3), and pyrazine (pKa ≈ 0.6) [1]. The higher basicity and single nitrogen coordination site of the pyridine core confer distinct metal-chelating and hydrogen-bond-accepting properties. In coordination chemistry and catalysis applications, the pyridine nitrogen can serve as a stronger σ-donor ligand compared to the weakly basic diazine nitrogens. This difference is fundamental to the compound's behavior in metal-mediated reactions and supramolecular assembly. Note: Experimental pKa values for the specific fused tricyclic system have not been reported.

Pyridine basicity
Class-level inference
Parent pyridine pKa ~5.2 (vs. diazines 0.6–2.3)
Higher nitrogen basicity may enable stronger metal coordination; behavior may shift in the fused tricyclic system.
Parent heterocycle pKa; experimental pKa for the target scaffold not reported.
Coordination chemistry pKa Metal binding Heterocycle electronics

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine: Procurement & Application Scenarios


CNS Fragment Library and Lead-Like Screening

The combination of zero hydrogen bond donors, moderate TPSA (50.9 Ų), intermediate XlogP (0.7), and complete conformational rigidity (0 rotatable bonds) makes this compound an attractive entry for CNS-focused fragment or lead-like screening libraries [1]. Procurement of this scaffold is justified when the screening objective includes identifying brain-penetrant hits, as these physicochemical properties align with established CNS drug-likeness criteria [2]. Among the four tricyclic congeners, this pyridine-containing compound uniquely combines zero HBDs with the lowest TPSA, positioning it as the most CNS-favorable core based on currently available (computed) data.

MOF and Coordination Polymer Building Block

The pyridine nitrogen provides a single, well-defined σ-donor coordination site with significantly higher basicity than the diazine analogs (≈ pKa 5.2 vs. 0.6–2.3 for parent heterocycles) [1]. This property, combined with the rigid tricyclic architecture (zero rotatable bonds, TPSA 50.9 Ų), makes the compound a candidate for constructing geometrically predictable metal-organic assemblies. Researchers synthesizing MOFs or discrete coordination complexes who require a rigid, monodentate N-donor linker with moderate steric bulk should prioritize this pyridine congener over the weakly basic diazine alternatives.

Tautomer-Free Scaffolds for SAR Studies

The absence of tautomers (tautomer count = 0) and the absence of rotatable bonds ensure that this compound exists as a single, well-defined chemical entity in solution [1]. This homogeneity is critical for structure-activity relationship (SAR) studies where ambiguous binding modes arising from tautomeric equilibria (as would occur with the pyrazine analog, tautomer count = 2) can confound data interpretation. Programs that have encountered issues with tautomerism-driven assay variability in other heterocyclic series should consider this scaffold as a tautomerically 'clean' alternative.

Synthetic Methodology for Fused Tricycles

With a molecular complexity index of 263 (vs. 355 for the pyridazine analog), this compound may serve as a more synthetically accessible model substrate for developing new cyclization, cross-coupling, or functionalization methodologies on the isoxazolo-oxadiazolo-pyridine scaffold [1]. The C₇H₅N₃O₂ composition, with its single pyridine C–H positions available for late-stage functionalization, offers a defined yet underexplored chemical space for synthetic chemists developing library synthesis protocols. Note: No published synthetic routes specifically targeting this exact compound were identified; synthetic accessibility claims are based on complexity indices and ring-system analogy.

Application
Selection Property
Validation Focus
CNS fragment / lead-like screening
Zero HBD + moderate TPSA/XlogP
Experimental permeability and brain penetration assays
MOF / coordination polymer building block
Single pyridine σ-donor site; rigid scaffold
Metal-binding stoichiometry and crystal structure
Tautomer-free SAR studies
Zero tautomers; chemical homogeneity
Reproducibility of binding assays vs. pyrazine analog
Synthetic methodology development
Lower complexity index vs. pyridazine
Demonstrated synthetic routes and yields
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